![molecular formula C16H19N5O B2773563 ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone CAS No. 2320224-93-7](/img/structure/B2773563.png)
((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone
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Overview
Description
((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C16H19N5O and its molecular weight is 297.362. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Organic Synthesis
This compound has been investigated for its catalytic properties and its role in organic synthesis. Notably, it serves as a substrate in Rh(III)-catalyzed C–H bond functionalization reactions. For instance, Wu et al. described a solvent-controlled C–H functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes, leading to the synthesis of either C–H alkenylation products or indazole products in moderate to good yields . Such reactions are valuable in the development of new synthetic methodologies and the construction of complex molecules.
Biocatalysis and Pharmaceutical Intermediates
The compound’s structure suggests it could serve as a precursor or intermediate in pharmaceutical synthesis. For example, 5-methylpyrazine-2-carboxylic acid (MPCA), a related compound, is an important pharmaceutical intermediate used in the production of hypoglycemic agents and lipid-lowering drugs . Researchers might explore the biocatalytic synthesis of MPCA from this compound, aiming for high yields and plasmid-free processes.
Mechanism of Action
Target of Action
The compound, also known as ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone, primarily targets Janus kinases (JAKs) . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines .
Mode of Action
This compound is a highly potent and selective inhibitor of JAK1 and TYK2 . It achieves exquisite selectivity for both JAK1 and TYK2 while sparing JAK2 and JAK3 . It exhibits potent cellular activity for JAK1-mediated IL-6 signaling .
Biochemical Pathways
The compound affects the IL-12 and IL-23 signaling pathways , which have been shown to be involved in the pathogenesis of multiple inflammatory and autoimmune diseases . By inhibiting JAK1 and TYK2, it disrupts these pathways and reduces the production of proinflammatory cytokines .
Pharmacokinetics
The compound is orally bioavailable . It has been designed to achieve high selectivity and potency, which may contribute to its bioavailability . .
Result of Action
The compound’s action results in significant inhibition of inflammation . In animal models, it has demonstrated dose-dependent efficacy, leading to significant reduction of inflammation, bone resorption, splenomegaly, and body weight change .
properties
IUPAC Name |
(5-methylpyrazin-2-yl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-11-9-18-15(10-17-11)16(22)21-12-3-4-13(21)8-14(7-12)20-6-2-5-19-20/h2,5-6,9-10,12-14H,3-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPXGWPTDYUYBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(5-methylpyrazine-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane |
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